![molecular formula C15H13N5O3 B3001746 1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1338652-75-7](/img/structure/B3001746.png)
1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The oxadiazole ring, for instance, is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The presence of these heteroatoms can lead to interesting chemical properties, such as the ability to form hydrogen bonds .Scientific Research Applications
- Research Findings : Derivatives of 1,3,4-oxadiazole have been tested on various cancer cell lines. In many cases, these derivatives outperformed reference drugs, suggesting their potential as novel anti-cancer agents .
- Research : A specific derivative of 1,3,4-oxadiazole demonstrated significant inhibition of angiogenesis compared to a reference drug. This finding highlights its potential as an anti-angiogenic agent .
- Significance : Understanding its impact on cell growth dynamics is crucial for therapeutic applications .
- In Vivo Toxicity : One such compound was found to be non-toxic to mice at a concentration of 100 mg/kg .
- Promising Compound : The most active derivative showed significant anti-angiogenic effects, suggesting its potential in cancer therapy .
Anti-Cancer Activity
Angiogenesis Inhibition
Cell Growth Modulation
Antibacterial Properties
VEGFR-2 Inhibition
Pharmacokinetic Properties
Future Directions
Mechanism of Action
Target of Action
Similar 1,3,4-oxadiazole derivatives have been shown to target various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can have different mechanisms of action by interacting with their targets . For instance, some 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways by targeting enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase .
Result of Action
Similar 1,3,4-oxadiazole derivatives have shown significant inhibitory activity against acetylcholinesterase .
properties
IUPAC Name |
1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-8-11(15(21)22)7-17-20(8)12-6-10(4-5-16-12)14-18-13(19-23-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHSAWDKPIDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid |
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